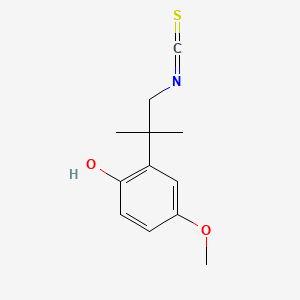
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains an isothiocyanate group, a methoxy group, and a phenol group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-isothiocyanato-2-methylpropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiol groups in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxybenzene
- 1-chloro-2-isothiocyanato-2-methylpropane
- 1-Isothiocyanato-2-methylbutane
Uniqueness
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol is unique due to the presence of both the isothiocyanate and methoxy groups on the phenol ring
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(1-isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-13-8-16)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3 |
InChI Key |
BAENZPKIMALZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=C=S)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
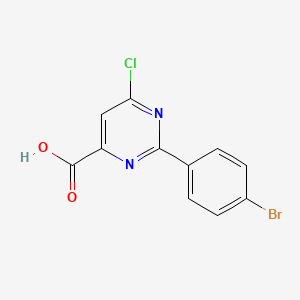
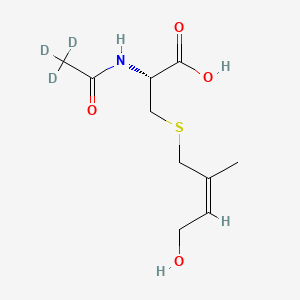


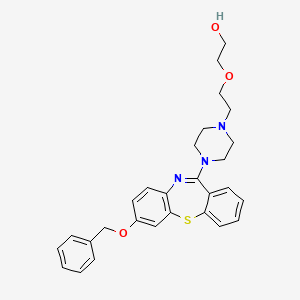
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
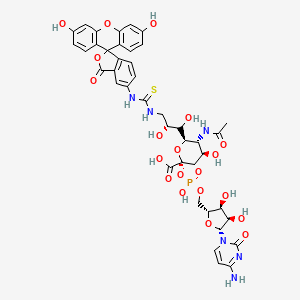

![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
